5-Chloro-2-methoxypyridin-3-ol
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Overview
Description
5-Chloro-2-methoxypyridin-3-ol is a chemical compound with the empirical formula C6H6ClNO2 . It is a halogenated heterocycle and is usually available in solid form . The CAS Number of this compound is 1261365-86-9 .
Molecular Structure Analysis
The molecular weight of this compound is 159.57 . The SMILES string representation of the molecule is COc1ncc(Cl)cc1O . The InChI representation is 1S/C6H6ClNO2/c1-10-6-5(9)2-4(7)3-8-6/h2-3,9H,1H3 .Physical and Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 159.57 . The compound’s SMILES string is COc1ncc(Cl)cc1O , and its InChI representation is 1S/C6H6ClNO2/c1-10-6-5(9)2-4(7)3-8-6/h2-3,9H,1H3 .Scientific Research Applications
Nitration and Hydrolysis Studies : Bissell & Swansiger (1987) discussed the nitration of 3-chloro-5-methoxypyridine N-oxide, yielding products like 5-chloro-3-methoxy-2-nitro-pyridine N-oxide, and explored the removal of various substituents by base hydrolysis. This study is important for understanding chemical reactions and derivative formations involving 5-Chloro-2-methoxypyridin-3-ol (Bissell & Swansiger, 1987).
Binding Properties in Bioconjugates : Asseline et al. (1996) investigated the binding properties of oligonucleotides linked to 2-Methoxy-6-chloro-9-aminoacridine, providing insights into the interaction of this compound derivatives with DNA, which is significant for biotechnological applications (Asseline, Bonfils, Dupret, & Thuong, 1996).
Lithiation Pathways : Gros, Choppin, & Fort (2003) studied the lithiation pathway of 2-chloro and 2-methoxypyridine, examining the reactivity of protons on the pyridine nucleus, crucial for understanding the chemical behavior of this compound in synthesis (Gros, Choppin, & Fort, 2003).
Synthesis of Dinitropyridine Derivatives : Jianlong (2007) reported on the synthesis of 3-Methoxy-5-chloro-2,6-dinitropyridine from 3,5-dichloropyridine, highlighting the potential of this compound in producing nitro derivatives for various applications (Jianlong, 2007).
Pyridyne Precursor Synthesis : Walters, Carter, & Banerjee (1992) developed 3-Bromo-2-chloro-4-methoxypyridine as a practical 2,3-pyridyne precursor, a crucial step in synthesizing regioselective reactive intermediates (Walters, Carter, & Banerjee, 1992).
Large Scale Synthesis : Bryant, Kunng, & South (1995) developed a large-scale synthesis of 3-chloro-5-methoxypyridazine, a related compound, demonstrating the scalability of processes involving this compound derivatives (Bryant, Kunng, & South, 1995).
Synthesis and Characterization : Jukić, Cetina, Halambek, & Ugarković (2010) conducted a synthesis and spectroscopic analysis of a derivative of this compound, contributing to the understanding of its structural and electronic properties (Jukić, Cetina, Halambek, & Ugarković, 2010).
Cytotoxic Activity Assessment : Al‐Refai et al. (2019) explored the cytotoxic activity of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles, indicating potential medicinal applications of compounds related to this compound (Al‐Refai et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
5-chloro-2-methoxypyridin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2/c1-10-6-5(9)2-4(7)3-8-6/h2-3,9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGLBGDAIHJCDX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679121 |
Source
|
Record name | 5-Chloro-2-methoxypyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261365-86-9 |
Source
|
Record name | 5-Chloro-2-methoxy-3-pyridinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261365-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-methoxypyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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